1-Ferrocenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ferrocenylethanone, also known as acetylferrocene, is an organometallic compound with the molecular formula C12H12FeO. It consists of a ferrocene unit, where one of the cyclopentadienyl rings is substituted with an ethanone group. This compound is known for its unique electronic properties and has been widely studied for its applications in various fields, including catalysis, materials science, and medicinal chemistry .
Vorbereitungsmethoden
1-Ferrocenylethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of ferrocene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Another method involves the reaction of ferrocene with acetic anhydride in the presence of phosphoric acid. This method also provides a high yield of this compound and is often used in industrial settings due to its simplicity and efficiency .
Analyse Chemischer Reaktionen
1-Ferrocenylethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound with sodium borohydride yields 1-ferrocenylethanol, while oxidation with potassium permanganate produces 1-ferrocenylethanoic acid .
Wissenschaftliche Forschungsanwendungen
1-Ferrocenylethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-ferrocenylethanone exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction reactions, which are crucial for its function as an electroactive material. In biological systems, the redox activity of this compound allows it to interact with various molecular targets, including enzymes and cellular receptors, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Ferrocenylethanone can be compared with other ferrocene derivatives, such as ferrocene, ferrocenemethanol, and ferrocenecarboxaldehyde.
Ferrocene: The parent compound, ferrocene, consists of two cyclopentadienyl rings bound to a central iron atom.
Ferrocenecarboxaldehyde: With an aldehyde group, this compound is used in the synthesis of various organic compounds and as a precursor for pharmaceuticals.
The uniqueness of this compound lies in its combination of the ferrocene unit with an ethanone group, providing distinct electronic properties and reactivity that make it valuable for specific applications in catalysis, materials science, and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H12FeO |
---|---|
Molekulargewicht |
228.07 g/mol |
InChI |
InChI=1S/C7H7O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,1H3;1-5H; |
InChI-Schlüssel |
PHMAOJNZIFULOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C[CH]1.C1=C[CH]C=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.